N-(1-acetylindolin-5-yl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-7-11(3-4-12(10)15)14-13(17)8-18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDRXNVHVUBJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetylindolin-5-yl)-2-methoxyacetamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole or its derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Acetylation: The nitrogen atom of the indoline core is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methoxyacetamide Formation: The final step involves the introduction of the methoxyacetamide group. This can be achieved by reacting the acetylated indoline with methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-acetylindolin-5-yl)-2-methoxyacetamide can undergo oxidation reactions, particularly at the indoline core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new amide or thioamide derivatives.
Scientific Research Applications
Chemistry: N-(1-acetylindolin-5-yl)-2-methoxyacetamide is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in drug development. It is particularly of interest in the development of new therapeutic agents for inflammatory diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it may interact with DNA and proteins, thereby affecting cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-acetylindolin-5-yl)-2-methoxyacetamide with analogous compounds based on structural features, synthesis methodologies, and inferred biological relevance.
Indole and Indolin Derivatives
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide ():
- Structural Differences : Replaces the acetylindolin core with a 1-ethylindole system. The 2-oxoacetamide group and 4-methoxyphenyl substitution may enhance hydrogen-bonding interactions with targets compared to the target compound’s 2-methoxyacetamide.
- Synthesis : Utilizes crystallographic data for structural confirmation, suggesting a preference for solid-state characterization in indole derivatives .
- 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide (): Structural Differences: Features a 4-chlorobenzoyl group on the indole nitrogen and a methoxyethyl acetamide. Applications: Likely designed for targeted protein interactions due to its halogenated aromatic system .
Benzoxazole and Benzodioxole Derivatives
- N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d) (): Structural Differences: Replaces indolin with a benzoxazole ring. The 4-ethylphenylamino group introduces steric bulk, which may reduce membrane permeability compared to the acetylindolin system.
Phenyl and Heterocyclic Acetamides
- N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide (3a) (): Structural Differences: Quinazoline core with dichloro-fluorophenyl substitution. The electron-deficient quinazoline may enhance kinase inhibition (e.g., EGFR) compared to indolin-based compounds.
N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-3-yl}-2-methoxyacetamide ():
- Structural Differences : Incorporates oxadiazole and thiophene rings. The oxadiazole’s electron-withdrawing nature could improve metabolic stability, while the thiophene may enhance π-π stacking in receptor binding.
- Applications : Screened for diverse biological activities, including antimicrobial or antiviral effects .
Key Structural and Functional Insights
- Bioactivity : The 2-methoxyacetamide group is recurrent in compounds with enzyme inhibitory roles (e.g., febantel’s anthelmintic activity via tubulin binding ).
- Synthetic Challenges : Lower yields in quinazoline derivatives (e.g., 24% for compound 5e ) highlight difficulties in coupling reactions with sterically hindered intermediates.
Biological Activity
N-(1-acetylindolin-5-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Its structure includes an indoline core, an acetyl group at the nitrogen atom, and a methoxyacetamide group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, potentially inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation. Additionally, it may influence DNA and protein interactions, affecting cell proliferation and inducing apoptosis in cancer cells.
Pharmacological Properties
Preliminary studies have indicated that this compound exhibits:
- Anti-inflammatory Activity : The compound may reduce inflammation through the inhibition of cyclooxygenase enzymes.
- Anticancer Activity : It has shown promise in inducing apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound. For instance:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(1-acetylindolin-5-yl)propionamide | Lacks methoxy group | Moderate anti-inflammatory activity |
| 1-(1-acetylindolin-5-yl)-2-chloroethanone | Chlorine substituent alters pharmacokinetics | Anticancer activity reported |
| This compound | Methoxy group enhances solubility and stability | Promising anti-inflammatory and anticancer effects |
Case Studies
Research has focused on the synthesis and biological evaluation of various derivatives of indole compounds, including this compound. For example:
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Oxidative Stress : Some studies have explored the antioxidative capacity of this compound, suggesting that it may prevent oxidative damage in cells, indirectly inhibiting aberrant cell growth without significant toxicity .
- Comparative Efficacy : In comparisons with known antiproliferative agents like doxorubicin and etoposide, derivatives of this compound showed varying degrees of efficacy, indicating its potential as a lead compound for further drug development.
Tables of Biological Activity
The following table summarizes key findings from recent studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
